4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C12H14N6O and its molecular weight is 258.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as imidazo[4,5-b]pyridines, have been reported to inhibit bacterial accc (biotin carboxylase), a key enzyme involved in fatty acid synthesis .
Mode of Action
It’s known that imidazo[4,5-b]pyridines can bind to their target proteins and inhibit their function . The binding of these compounds to their targets often results in the alteration of the protein’s function, leading to the inhibition of the biochemical pathways they are involved in .
Biochemical Pathways
Given that similar compounds target accc, it can be inferred that the fatty acid synthesis pathway could be affected . Inhibition of AccC would disrupt the production of malonyl-CoA, a critical intermediate in fatty acid synthesis, potentially leading to downstream effects such as impaired cell membrane synthesis in bacteria .
Pharmacokinetics
A computational approach (admetlab 20) was used to evaluate the drug likeness properties of similar compounds . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Similar compounds have shown promising antimicrobial activity, with low minimum inhibitory concentration (mic) values against various bacterial strains . This suggests that the compound could potentially inhibit bacterial growth or kill bacteria directly.
Properties
IUPAC Name |
4-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c1-7(2)6-18-11-8(4-3-5-14-11)15-12(18)9-10(13)17-19-16-9/h3-5,7H,6H2,1-2H3,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVJMSIZFHPMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC=N2)N=C1C3=NON=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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